Methyl 2-methyl-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-methyl-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a trifluoromethyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that trifluoromethyl groups in general can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The trifluoromethyl group is known to influence the chemical reactivity and physico-chemical behavior of compounds .
Pharmacokinetics
The trifluoromethyl group can influence the lipophilicity of compounds, which may affect their pharmacokinetic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-methyl-4-(trifluoromethyl)benzoate . For instance, the compound’s stability may be affected by temperature and pH . Additionally, the compound’s action and efficacy may be influenced by the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-methyl-4-(trifluoromethyl)benzoate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(trifluoromethyl)benzoate: Similar in structure but lacks the additional methyl group on the benzene ring.
Methyl 4-(trifluoromethyl)benzoate: Another related compound with the trifluoromethyl group positioned differently on the benzene ring.
Methyl 2,4-bis(trifluoromethyl)benzoate: Contains two trifluoromethyl groups, providing different chemical properties.
Uniqueness
Methyl 2-methyl-4-(trifluoromethyl)benzoate is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 2-methyl-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-5-7(10(11,12)13)3-4-8(6)9(14)15-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOAGPKBALLMMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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